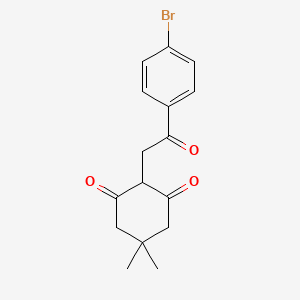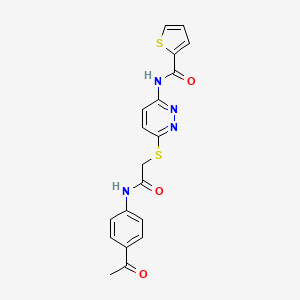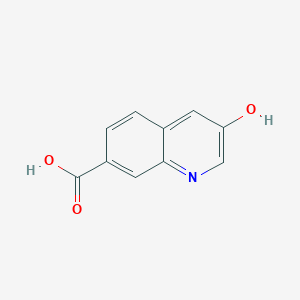
Ácido 3-hidroxiquinolina-7-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyquinoline-7-carboxylic acid: is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the third position and a carboxylic acid group at the seventh position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxyquinoline-7-carboxylic acid is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, as well as certain cancer cell lines .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer progression makes it a candidate for drug development .
Industry: In the industrial sector, 3-Hydroxyquinoline-7-carboxylic acid is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mecanismo De Acción
Target of Action
3-Hydroxyquinoline-7-carboxylic acid, a derivative of quinoline, has been found to interact with several biological targets. The primary targets include 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered promising therapeutic targets for various human diseases . These enzymes play a crucial role in numerous biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation .
Mode of Action
The compound interacts with its targets by acting as an inhibitor. For instance, it has been reported as the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . It inhibits 2OG-dependent histone lysine demethylases (KDM), which are involved in epigenetic processes . Furthermore, it also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The action of 3-Hydroxyquinoline-7-carboxylic acid affects several biochemical pathways. By inhibiting 2OG-dependent enzymes, it impacts the pathways related to nucleic acid demethylation and γ-butyrobetaine hydroxylation . These pathways are crucial for various biological processes, including gene expression and lipid metabolism.
Pharmacokinetics
It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability , which could impact the bioavailability of 3-Hydroxyquinoline-7-carboxylic acid.
Result of Action
The inhibition of 2OG-dependent enzymes by 3-Hydroxyquinoline-7-carboxylic acid can lead to significant molecular and cellular effects. For instance, by inhibiting histone lysine demethylases, it can affect gene expression and potentially influence cell differentiation and development . Similarly, by inhibiting FTO, it may impact metabolic processes .
Análisis Bioquímico
Biochemical Properties
3-Hydroxyquinoline-7-carboxylic acid is known to interact with a diverse range of biomolecules, including enzymes and proteins . It is a chemical reagent used in the preparation of cyclic peptides with antitumor functionality
Cellular Effects
The cellular effects of 3-Hydroxyquinoline-7-carboxylic acid are largely dependent on its interactions with various biomolecules. For instance, it has been reported that 8-Hydroxyquinoline derivatives, which are structurally similar to 3-Hydroxyquinoline-7-carboxylic acid, exhibit pronounced chelating, antioxidant, and neuroprotective effects . They have been shown to protect SHSY-5Y human neuroblastoma cells against H2O2- and 6-OHDA-induced damage .
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxyquinoline-7-carboxylic acid is complex and multifaceted. It is believed to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these mechanisms are still being elucidated.
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds, such as 8-Hydroxyquinoline derivatives, can change over time . These changes may include variations in the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
3-Hydroxyquinoline-7-carboxylic acid is likely involved in various metabolic pathways due to its interactions with different enzymes and cofactors
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, can be employed to synthesize quinoline derivatives . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been utilized to introduce functional groups at specific positions on the quinoline ring .
Industrial Production Methods: Industrial production of 3-Hydroxyquinoline-7-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-7-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinoline-7-carboxylic acid.
Reduction: 3-Hydroxyquinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
Quinoline-2-carboxylic acid: Another quinoline derivative with diverse biological activities.
Quinoline-4-carboxylic acid: Used in the synthesis of various bioactive compounds.
Uniqueness: 3-Hydroxyquinoline-7-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups allow for versatile chemical modifications, making it a valuable intermediate in the synthesis of novel compounds .
Propiedades
IUPAC Name |
3-hydroxyquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-6-1-2-7(10(13)14)4-9(6)11-5-8/h1-5,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKEPMGJUSGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
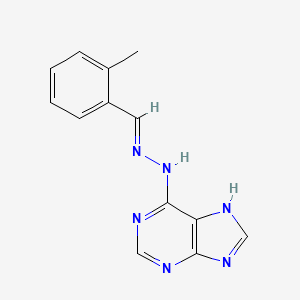
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2459689.png)
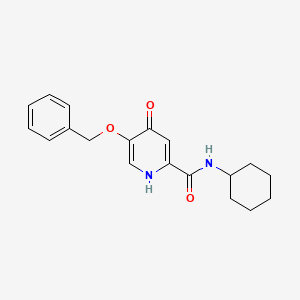


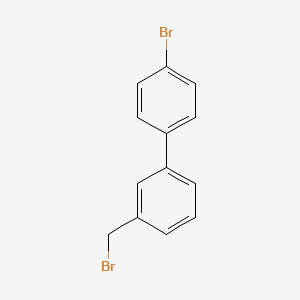
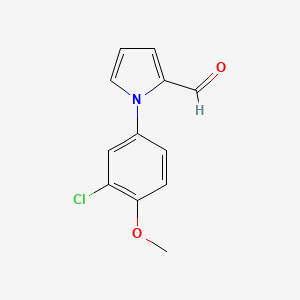
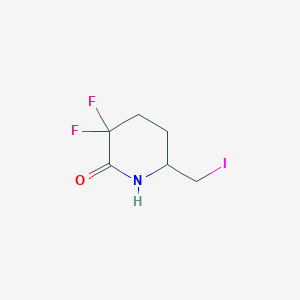
![4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2459699.png)
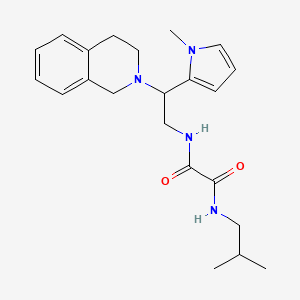
![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)
